molecular formula C11H13NO3 B12100285 5-(Cyclopentyloxy)nicotinic acid

5-(Cyclopentyloxy)nicotinic acid

Cat. No.: B12100285
M. Wt: 207.23 g/mol
InChI Key: OQGGMKZSWHVGAH-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclopentanol in the presence of a dehydrating agent. One common method is the esterification of nicotinic acid with cyclopentanol, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time. The industrial process also focuses on minimizing waste and improving the overall sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(Cyclopentyloxy)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including metabolic disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding. For example, it could influence the activity of enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the cyclopentyloxy group.

    Nicotinamide: An amide derivative of nicotinic acid with different biological properties.

    Pyridinecarboxylic Acids: A class of compounds with similar structures but different substituents on the pyridine ring.

Uniqueness

5-(Cyclopentyloxy)nicotinic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-cyclopentyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-11(14)8-5-10(7-12-6-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14)

InChI Key

OQGGMKZSWHVGAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=C2)C(=O)O

Origin of Product

United States

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